molecular formula C9H9N3 B582207 2-Amino-5-cyclopropylnicotinonitrile CAS No. 1211582-73-8

2-Amino-5-cyclopropylnicotinonitrile

Cat. No. B582207
M. Wt: 159.192
InChI Key: TVIBXRMHZQEDKO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Biological Activity

2-Amino-5-cyclopropylnicotinonitrile serves as a pivotal intermediate in chemical synthesis, particularly in the creation of diverse heterocyclic compounds. For instance, studies have shown that derivatives of aminonicotinonitrile can react with various bi-functional reagents and active methylene reagents to yield a range of compounds like pyrimidines, thiourea derivatives, and 1,8-naphthyridines. These compounds are not only significant in chemical synthesis but also exhibit promising biological activities. For instance, some synthesized compounds demonstrated strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeast (Mansour, Sayed, Marzouk, & Shaban, 2021), (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Novel Synthesis Methods

Advancements in the synthesis methods involving 2-amino-5-cyclopropylnicotinonitrile are notable. For example, an efficient and convenient synthesis process involving base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate has been developed to produce various aminonicotinonitrile derivatives (Farhanullah, Agarwal, Goel, & Ram, 2003). Furthermore, innovative methods using ultrasound irradiation and aqueous media have been utilized to synthesize 2-amino-4,6-diphenylnicotinonitriles, highlighting the push towards more sustainable and environmentally friendly chemical processes (Safari, Banitaba, & Khalili, 2012), (Mansoor, Aswin, Logaiya, Sudhan, & Malik, 2014).

Role in Biological Research

The role of 2-Amino-5-cyclopropylnicotinonitrile extends into biological research, where its derivatives are utilized to probe biological processes. For instance, the nitrile (C≡N) stretching vibration of certain nitrile-derivatized amino acids is sensitive to the environment, making them valuable tools for studying local hydration status of proteins and various biological processes (Waegele, Tucker, & Gai, 2009).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound like “2-Amino-5-cyclopropylnicotinonitrile”, some of this information might not be available. If you have access to a laboratory or research institution, you might consider conducting some of these analyses yourself. Always remember to follow safety guidelines when handling chemical substances.


properties

IUPAC Name

2-amino-5-cyclopropylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-3-8(6-1-2-6)5-12-9(7)11/h3,5-6H,1-2H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIBXRMHZQEDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744648
Record name 2-Amino-5-cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyclopropylnicotinonitrile

CAS RN

1211582-73-8
Record name 2-Amino-5-cyclopropyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-cyclopropylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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